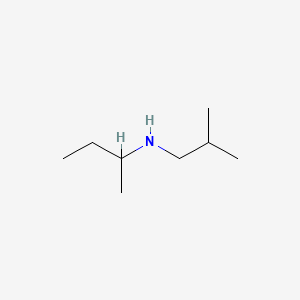

N-Isobutyl-sec-butylamine

説明

Contextualization within the Amine Chemical Landscape

Amines are a fundamental class of organic compounds derived from ammonia (B1221849), where one or more hydrogen atoms are replaced by alkyl or aryl groups. docbrown.info They are broadly categorized as primary (R-NH2), secondary (R2-NH), or tertiary (R3-N) based on the number of organic substituents attached to the nitrogen atom. docbrown.info N-Isobutyl-sec-butylamine, with two alkyl groups—isobutyl and sec-butyl—bonded to the nitrogen, is classified as a secondary amine.

Secondary amines are important intermediates and components in various chemical syntheses. taylorandfrancis.com They are utilized in the production of a wide range of products, including pharmaceuticals, agrochemicals, rubber processing chemicals, and corrosion inhibitors. ontosight.aiatamanchemicals.com The reactivity of secondary amines, characterized by the presence of a single N-H bond, allows them to participate in a variety of chemical transformations, making them versatile building blocks in organic chemistry.

Structural Classification and Isomeric Relationships of Butylamines

The molecular formula C4H11N represents a variety of structural isomers, each with distinct physical and chemical properties. docbrown.infogauthmath.com Understanding these isomeric relationships is crucial for contextualizing the specific characteristics of this compound.

Primary, Secondary, and Tertiary Butylamine (B146782) Frameworks

The isomers of butylamine can be categorized into primary, secondary, and tertiary amines:

Primary Butylamines: These have the amino group (-NH2) attached to a butyl group. There are four such isomers: n-butylamine, sec-butylamine (B1681703), isobutylamine (B53898), and tert-butylamine. wikipedia.orgwikipedia.org

Secondary Butylamines: In these isomers, the nitrogen atom is bonded to two alkyl groups. For the C4H11N formula, this includes diethylamine, methylpropylamine, and methylisopropylamine. This compound (C8H19N) is a secondary amine with a higher molecular weight, derived from two different butyl isomers.

Tertiary Butylamines: These have three alkyl groups attached to the nitrogen. For C4H11N, this is represented by ethyldimethylamine.

The structural differences between these isomers lead to variations in their physical properties, such as boiling point and density, as well as their chemical reactivity.

Isomeric Configurations and Chirality Considerations

This compound, with the IUPAC name N-(2-methylpropyl)butan-2-amine, possesses a chiral center. nih.govnih.gov This chirality arises from the sec-butyl group, specifically the second carbon atom, which is bonded to four different groups: a methyl group, an ethyl group, a hydrogen atom, and the isobutylamino group.

Due to this chiral center, this compound can exist as a pair of enantiomers: (R)-N-Isobutyl-sec-butylamine and (S)-N-Isobutyl-sec-butylamine. nih.gov These stereoisomers are non-superimposable mirror images of each other and may exhibit different biological activities and interactions with other chiral molecules. The presence of chirality is a significant feature that influences the compound's properties and potential applications in stereospecific synthesis.

Detailed Research Findings

While specific in-depth research solely focused on this compound is not extensively published, its properties and synthesis can be understood through available data and general principles of amine chemistry.

Physicochemical Properties

This compound is a colorless liquid with a characteristic amine odor. ontosight.ai Its physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C8H19N | nih.govontosight.ainist.gov |

| Molecular Weight | 129.24 g/mol | nih.govontosight.ai |

| Boiling Point | 153-155 °C | ontosight.ai |

| Melting Point | -20 °C | ontosight.ai |

| Density | 0.76 g/cm³ | ontosight.ai |

| Flash Point | 35 °C | ontosight.ai |

| IUPAC Name | N-(2-methylpropyl)butan-2-amine | nih.gov |

| CAS Number | 39190-88-0 | nih.gov |

Spectroscopic Data

Spectroscopic data provides insight into the molecular structure of this compound.

Mass Spectrometry: The mass spectrum of this compound is available in the NIST Mass Spectrometry Data Center, which aids in its identification and structural elucidation. nih.govnist.gov

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic peaks for N-H stretching and C-N stretching, confirming its identity as a secondary amine. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR data are available and provide detailed information about the arrangement of hydrogen and carbon atoms within the molecule, confirming the presence of both the isobutyl and sec-butyl groups. chemicalbook.com

Synthesis

A common and effective method for the synthesis of secondary amines like this compound is reductive amination . masterorganicchemistry.com This process involves the reaction of a primary amine with an aldehyde or ketone to form an imine, which is then reduced to the corresponding amine. masterorganicchemistry.com For the synthesis of this compound, one possible route is the reaction of sec-butylamine with isobutyraldehyde (B47883), followed by reduction. This method is generally preferred over direct alkylation of amines, which can be difficult to control and often leads to a mixture of primary, secondary, and tertiary amines. masterorganicchemistry.com

Structure

3D Structure

特性

CAS番号 |

39190-88-0 |

|---|---|

分子式 |

C8H19N |

分子量 |

129.24 g/mol |

IUPAC名 |

N-(2-methylpropyl)butan-2-amine |

InChI |

InChI=1S/C8H19N/c1-5-8(4)9-6-7(2)3/h7-9H,5-6H2,1-4H3 |

InChIキー |

DVFVBAPHBZWJFX-UHFFFAOYSA-N |

正規SMILES |

CCC(C)NCC(C)C |

製品の起源 |

United States |

Reaction Mechanisms and Chemical Reactivity of N Isobutyl Sec Butylamine and Its Derivatives

Alkylation and Acylation Reactions

Alkylation Reactions

N-Isobutyl-sec-butylamine, as a secondary amine, readily undergoes N-alkylation when treated with alkylating agents such as alkyl halides. This reaction is a classic example of a nucleophilic substitution (SN2) reaction. masterorganicchemistry.com The nitrogen atom's lone pair acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion.

The initial product of this reaction is a trialkylammonium salt. If a base, such as another amine molecule, is present in the reaction mixture, it can deprotonate the trialkylammonium ion to yield a neutral tertiary amine. masterorganicchemistry.com

Step 1: Nucleophilic Attack: this compound attacks an alkyl halide (e.g., methyl iodide) to form a tertiary ammonium (B1175870) salt.

Step 2: Deprotonation: A base removes the proton from the nitrogen, yielding the neutral tertiary amine product.

Because the tertiary amine product is also nucleophilic, it can further react with the alkyl halide to form a quaternary ammonium salt. masterorganicchemistry.com However, the formation of tertiary amines from secondary amines is generally less prone to this over-alkylation compared to the alkylation of primary amines, partly due to increased steric hindrance around the tertiary nitrogen atom. masterorganicchemistry.com

Acylation Reactions

Acylation is a crucial reaction for secondary amines, involving the replacement of the hydrogen atom on the nitrogen with an acyl group (R-C=O). byjus.com This is achieved by reacting this compound with acylating agents like acid chlorides or acid anhydrides. The reaction proceeds via a nucleophilic addition-elimination mechanism. savemyexams.com

Nucleophilic Addition: The lone pair on the nitrogen of this compound attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acetyl chloride). This breaks the pi bond of the carbonyl group, forming a tetrahedral intermediate.

Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating the leaving group (e.g., a chloride ion).

Deprotonation: A base, often a second molecule of the amine or an added base like pyridine, removes the proton from the nitrogen to give the final, neutral N,N-disubstituted amide product. byjus.comstackexchange.com

This reaction is typically rapid at room temperature and effectively stops after the formation of the amide, as the resulting amide is significantly less nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. libretexts.org

| Reaction Type | Reagent | Product Class |

|---|---|---|

| Alkylation | Alkyl Halide (e.g., CH₃I) | Tertiary Amine |

| Acylation | Acid Chloride (e.g., CH₃COCl) | N,N-Disubstituted Amide |

| Acylation | Acid Anhydride (B1165640) (e.g., (CH₃CO)₂O) | N,N-Disubstituted Amide |

Oxidation and Reduction Pathways

The oxidation of secondary amines can lead to various products depending on the oxidizing agent used. Mild oxidation of secondary amines containing an α-hydrogen (a hydrogen on a carbon adjacent to the nitrogen) can yield imines. For instance, reagents like manganese dioxide (MnO₂) can facilitate this transformation.

More vigorous oxidation can lead to the cleavage of C-N bonds or the formation of nitrogen oxides. The combustion of amines in the air produces carbon dioxide, water, and nitrogen or its oxides. The reaction with hydrogen peroxide (H₂O₂) or peroxy acids typically adds an oxygen atom to the nitrogen, which in the case of secondary amines can lead to the formation of nitroxides or other oxidized species.

Conversely, the amine functional group in this compound is generally resistant to reduction. Catalytic hydrogenation or reduction with common hydride reagents (like LiAlH₄ or NaBH₄) will not reduce the amine group itself. However, derivatives of the amine, such as amides formed through acylation, can be readily reduced. For example, the reduction of an N,N-disubstituted amide (formed from the acylation of this compound) with a strong reducing agent like lithium aluminum hydride (LiAlH₄) will yield a tertiary amine.

Nucleophilic Substitution Reactions

The fundamental reactivity of this compound is defined by its role as a nucleophile in substitution reactions. byjus.com As discussed in the context of alkylation (Section 3.1), the unshared pair of electrons on the nitrogen atom readily attacks electron-deficient (electrophilic) centers.

The general mechanism for its participation in an SN2 reaction with an alkyl halide (R-X) is as follows:

The nitrogen atom of this compound acts as the nucleophile and attacks the electrophilic carbon atom of the alkyl halide.

A new carbon-nitrogen bond is formed simultaneously as the carbon-halogen bond is broken.

The halogen leaves as a halide ion (X⁻), and an ammonium salt is formed as the initial product.

The rate of this reaction is influenced by steric factors. The bulky isobutyl and sec-butyl groups on the nitrogen atom create steric hindrance, which can slow the rate of reaction compared to less hindered secondary amines, especially if the alkyl halide is also sterically demanding.

Complex Formation Chemistry

This compound can participate in hydrogen bonding as both a hydrogen bond donor and an acceptor.

As a Donor: The hydrogen atom attached to the nitrogen (N-H) can form a hydrogen bond with an electronegative atom, such as oxygen or nitrogen, from another molecule (e.g., water, alcohols, or other amines).

As an Acceptor: The lone pair of electrons on the nitrogen atom can accept a hydrogen bond from a donor molecule, such as the O-H of water or an alcohol.

These interactions are crucial in determining the physical properties of the compound, such as its boiling point and solubility in protic solvents.

The lone pair of electrons on the nitrogen atom allows this compound to act as a Lewis base, donating its electron pair to electron-deficient species, including metal ions. This enables the formation of coordination complexes. Simple alkyl amines are known to form complexes with various metal ions. For instance, n-butylamine can form complexes with platinum ions, such as cis- and trans-[PtI₂(NH₂Bu)₂]. By analogy, this compound can coordinate with transition metal ions like copper(II), nickel(II), and cobalt(II) to form metal-amine complexes. The stability and geometry of these complexes depend on the metal ion, the steric bulk of the amine ligand, and the reaction conditions.

Kinetics and Thermodynamics of Amine Derivative Reactions

While specific kinetic and thermodynamic data for reactions involving this compound are not widely published, valuable insights can be drawn from studies on structurally similar amines. The rate of amine alkylation generally follows the order: primary amine > secondary amine > tertiary amine. fishersci.co.uk

| Parameter | Value | Conditions |

|---|---|---|

| Activation Energy (Ea) | -71.9 kJ mol⁻¹ | Temperature range: 263–295 K |

| Reaction Mechanism | Follows the Langmuir–Hinshelwood mechanism, dominated by surface reaction. |

Data from a study on n-butylamine, a structurally related primary amine. rsc.org

Thermodynamic properties for this compound itself are available in chemical databases, which are essential for understanding the energy changes and equilibrium positions of its reactions.

| Thermodynamic Property | Symbol |

|---|---|

| Ideal gas heat capacity | Cp,gas |

| Standard Gibbs free energy of formation | ΔfG° |

| Enthalpy of formation at standard conditions | ΔfH°gas |

| Enthalpy of vaporization at standard conditions | ΔvapH° |

Source: Cheméo, a chemical and physical property database. chemeo.com

N-Bromamine Decomposition Kinetics

The decomposition of N-bromoamines often proceeds through a radical mechanism, particularly when initiated by heat or light. This process typically involves the homolytic cleavage of the nitrogen-bromine bond to generate an aminyl radical and a bromine radical. The stability of the resulting aminyl radical plays a significant role in the rate of decomposition. In the case of N-bromo-N-isobutyl-sec-butylamine, the secondary aminyl radical would be stabilized by the two alkyl groups.

Alternatively, in the presence of a base, an E2 elimination pathway can occur if there is a hydrogen atom on the carbon adjacent to the nitrogen (the α-carbon). This would lead to the formation of an imine. For N-bromo-N-isobutyl-sec-butylamine, this could result in the formation of N-isobutyl-sec-butylideneamine.

Acid-catalyzed decomposition can also occur, often leading to rearrangements or other complex reaction pathways. The specific kinetics and products of decomposition for N-bromo-N-isobutyl-sec-butylamine would require dedicated experimental investigation.

Hydrolysis and Comproportionation Processes

Specific studies on the hydrolysis and comproportionation of this compound and its derivatives are not extensively documented. However, general principles of amine chemistry can provide insight into these processes.

Hydrolysis: The hydrolysis of an amine itself is not a typical reaction as the C-N bond is generally stable under hydrolytic conditions. However, derivatives of this compound, such as amides or imines, would be susceptible to hydrolysis. For instance, an amide derivative would hydrolyze, typically under acidic or basic conditions, to yield this compound and a carboxylic acid. Similarly, an imine derivative would hydrolyze to form this compound and a carbonyl compound (an aldehyde or a ketone).

Comproportionation: Comproportionation is a chemical reaction where two reactants, containing the same element in different oxidation states, form a product where the element is in an intermediate oxidation state. In the context of this compound, a hypothetical comproportionation reaction could involve the reaction of a derivative with the nitrogen in a higher oxidation state (e.g., a nitroamine) and a derivative with the nitrogen in a lower oxidation state (e.g., the amine itself) to form a product with an intermediate oxidation state. However, specific examples of such reactions involving this particular amine are not found in the available literature.

Protonation Equilibria and pKa Determination

The pKa of the conjugate acid of a secondary amine is influenced by the electronic and steric effects of the alkyl groups attached to the nitrogen atom. Alkyl groups are electron-donating, which increases the electron density on the nitrogen and makes the amine more basic (resulting in a higher pKa for the conjugate acid). However, bulky alkyl groups can sterically hinder the solvation of the protonated amine, which can decrease its stability and thus lower the basicity.

For comparison, the pKa of the conjugate acid of di-sec-butylamine (B1584033) is approximately 11.01, and for diisobutylamine, it is around 10.5. Given that this compound has one isobutyl group and one sec-butyl group, its pKa value is expected to be in a similar range, likely between 10.5 and 11.0.

The protonation equilibrium for this compound in an aqueous solution can be represented as follows:

(CH₃)₂CHCH₂NH(CH(CH₃)CH₂CH₃) + H₂O ⇌ (CH₃)₂CHCH₂NH₂⁺(CH(CH₃)CH₂CH₃) + OH⁻

The equilibrium constant for this reaction is the base dissociation constant (Kb), which is related to the pKa of the conjugate acid by the equation: pKa + pKb = 14.

Table 1: pKa Values of Structurally Related Secondary Amines

| Amine | pKa of Conjugate Acid |

| Diethylamine | 10.98 |

| Di-n-propylamine | 11.00 |

| Diisopropylamine | 11.05 |

| Di-n-butylamine | 11.25 |

| Diisobutylamine | 10.5 |

| Di-sec-butylamine | 11.01 |

Note: These values are approximate and can vary slightly depending on the experimental conditions.

Reactions Leading to Functional Group Transformations (e.g., Amide or Nitro Group Formation)

While specific research detailing the functional group transformations of this compound is limited, its reactivity can be inferred from the well-established chemistry of secondary amines.

Amide Formation: this compound, as a secondary amine, can readily undergo acylation to form amides. This is a common and important reaction in organic synthesis. The reaction typically involves the treatment of the amine with an acylating agent such as an acyl chloride, an acid anhydride, or a carboxylic acid (in the presence of a coupling agent).

For example, the reaction of this compound with acetyl chloride would yield N-isobutyl-N-sec-butylacetamide.

(CH₃)₂CHCH₂NH(CH(CH₃)CH₂CH₃) + CH₃COCl → (CH₃)₂CHCH₂N(COCH₃)(CH(CH₃)CH₂CH₃) + HCl

This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

Nitro Group Formation: The formation of a nitro group on a secondary amine leads to the formation of a nitrosamine, not a nitroamine, upon reaction with a nitrosating agent (e.g., nitrous acid). The direct nitration of a secondary amine to form a nitroamine (containing an N-NO₂ group) is generally not a straightforward reaction and often requires specific nitrating agents under controlled conditions. The reaction of this compound with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) would be expected to form N-nitroso-N-isobutyl-sec-butylamine.

(CH₃)₂CHCH₂NH(CH(CH₃)CH₂CH₃) + HNO₂ → (CH₃)₂CHCH₂N(NO)(CH(CH₃)CH₂CH₃) + H₂O

Nitrosamines are a class of compounds that have received significant attention due to their potential carcinogenicity.

Spectroscopic and Advanced Analytical Characterization Techniques for N Isobutyl Sec Butylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of N-Isobutyl-sec-butylamine, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

One-dimensional ¹H and ¹³C NMR spectroscopy are fundamental for establishing the connectivity of this compound. The proton NMR spectrum exhibits signals corresponding to the different types of protons in the isobutyl and sec-butyl groups. The hydrogens on the carbons directly attached to the nitrogen atom are deshielded due to the electron-withdrawing nature of nitrogen and typically appear in the 2.3-3.0 ppm range libretexts.org. The N-H proton signal is often broad and its chemical shift can vary depending on concentration and solvent, but it is generally found in the 0.5-5.0 ppm region libretexts.org. The addition of deuterium (B1214612) oxide (D₂O) to the NMR sample will cause the N-H signal to disappear due to proton-deuterium exchange, confirming its identity openstax.orglibretexts.org.

In the ¹³C NMR spectrum, the carbons bonded directly to the nitrogen atom are deshielded and resonate in the 10-65 ppm range libretexts.org. The specific chemical shifts provide a fingerprint of the carbon skeleton.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: Actual chemical shifts can vary based on solvent and experimental conditions.)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N-H | 0.5 - 5.0 (broad) | - |

| -N-C H(CH₃)CH₂CH₃ | 2.5 - 2.8 | 55 - 60 |

| -N-CH₂C H(CH₃)₂ | 1.6 - 1.9 | 28 - 33 |

| -N-CH(CH₃)C H₂CH₃ | 1.3 - 1.6 | 25 - 30 |

| -N-CH₂CH(C H₃)₂ | 0.8 - 1.0 | 20 - 25 |

| -N-CH(CH₃)CH₂C H₃ | 0.8 - 1.0 | 10 - 15 |

| -N-CH(C H₃)CH₂CH₃ | 0.8 - 1.0 | 15 - 20 |

This compound is a chiral molecule due to the stereocenter at the secondary butyl group's α-carbon. NMR spectroscopy can be employed to analyze the stereochemistry of this amine, often through the use of chiral auxiliary agents.

Chiral shift reagents, such as lanthanide complexes, can be used to differentiate between enantiomers in an NMR spectrum fiveable.menih.govnih.govlibretexts.org. These reagents form diastereomeric complexes with the enantiomers of the amine, leading to separate signals for the corresponding protons and carbons in the NMR spectrum fiveable.melibretexts.orgwikipedia.org. The integration of these distinct signals allows for the determination of enantiomeric purity wikipedia.org.

Another approach involves the use of chiral derivatizing agents, such as Mosher's acid, which react with the amine to form diastereomeric amides nih.govwikipedia.org. These diastereomers have different NMR spectra, allowing for their distinction and quantification nih.gov.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

In Electron Ionization Mass Spectrometry (EI-MS), the this compound molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions orgchemboulder.com. The molecular ion peak for this compound will have an odd m/z value, which is characteristic of compounds containing an odd number of nitrogen atoms, according to the nitrogen rule whitman.edu.

The fragmentation of aliphatic amines is dominated by α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom whitman.eduruc.dklibretexts.org. This process leads to the formation of a stable, resonance-stabilized iminium cation oregonstate.edu. For this compound, two primary α-cleavage pathways are possible, resulting in characteristic fragment ions.

Table 2: Expected EI-MS Fragmentation of this compound

| Fragment Ion | m/z | Origin |

| [C₈H₁₉N]⁺• (Molecular Ion) | 129 | Intact molecule |

| [C₇H₁₆N]⁺ | 114 | Loss of a methyl radical (•CH₃) |

| [C₆H₁₄N]⁺ | 100 | Loss of an ethyl radical (•C₂H₅) |

| [C₅H₁₂N]⁺ | 86 | Loss of a propyl radical (•C₃H₇) |

| [C₄H₁₀N]⁺ | 72 | Loss of an isobutyl radical (•C₄H₉) |

The base peak in the mass spectrum of a secondary amine often results from the cleavage of the β-bond, with the loss of the largest alkyl group being favored whitman.edu.

Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile compounds like this compound waters.comvt.edu. In a GC-MS analysis, the components of a mixture are separated in the gas chromatograph before being introduced into the mass spectrometer for detection and identification.

The retention time in the gas chromatogram provides a characteristic parameter for the compound under specific analytical conditions. The NIST Chemistry WebBook reports a Kovats retention index of 843 on a non-polar column for this compound nist.gov. The subsequent mass spectrum confirms the identity of the eluted compound. The choice of the GC column is important, and columns like the RTX-5 Amine have been found to perform well for the analysis of amines chromforum.org.

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum will exhibit characteristic absorption bands for a secondary amine.

As a secondary amine, this compound is expected to show a single, weak N-H stretching vibration in the range of 3350-3310 cm⁻¹ orgchemboulder.comspcmc.ac.inspectroscopyonline.com. Primary amines, in contrast, show two N-H stretching bands, while tertiary amines show none openstax.orglibretexts.orgorgchemboulder.comspcmc.ac.inspectroscopyonline.com.

Other characteristic vibrations for secondary amines include an N-H wagging (out-of-plane bending) vibration, which is a strong, broad band typically observed in the 910-665 cm⁻¹ region orgchemboulder.comspectroscopyonline.com. The C-N stretching vibration for aliphatic amines appears as a medium to weak band in the 1250-1020 cm⁻¹ range orgchemboulder.comspcmc.ac.in.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| N-H Stretch | 3350 - 3310 | Weak |

| C-H Stretch (aliphatic) | 2960 - 2850 | Strong |

| N-H Wag | 910 - 665 | Strong, Broad |

| C-N Stretch | 1250 - 1020 | Medium to Weak |

Chromatographic Methodologies

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex matrices. The selection of a specific method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), depends on the sample's nature, the analyte's concentration, and the analytical objective.

Gas chromatography is a powerful technique for the analysis of volatile compounds like this compound. The separation is based on the partitioning of the analyte between a gaseous mobile phase and a stationary phase within a column. However, the analysis of amines by GC can present challenges. Due to their basic nature, secondary amines like this compound can interact with acidic sites on standard silica-based columns, leading to poor peak shape (tailing) and reduced column efficiency nih.govstackexchange.com.

To overcome these issues, several strategies are employed. A common approach is the use of specially deactivated columns or the addition of a basic modifier, such as potassium hydroxide (B78521) (KOH), to the packing material stackexchange.com. This deactivates acidic silanol (B1196071) groups and minimizes analyte adsorption. Another effective strategy is the chemical derivatization of the amine to reduce its polarity and improve its chromatographic behavior nih.govmdpi.com. Reagents such as benzenesulfonyl chloride or trifluoroacetic anhydride (B1165640) can be used to convert the amine into a less polar and more volatile derivative, which is more amenable to GC analysis mdpi.comlibretexts.org.

The retention of this compound is characterized by its retention index (I), a value that relates the retention time of the analyte to those of n-alkane standards. The Kovats retention index, a widely used system, has been determined for this compound on a non-polar stationary phase, providing a standardized value for its identification.

Table 1: Gas Chromatographic Data for this compound

| Parameter | Value | Column Details | Reference |

|---|---|---|---|

| Kovats Retention Index (I) | 843 | Stationary Phase: Apiezon L (packed column) | thermofisher.comnist.gov |

| Support: Chromosorb G AW (80-100 mesh) | thermofisher.comnist.gov |

This interactive table provides key gas chromatographic data for the analysis of this compound.

For quantification, a flame ionization detector (FID) is commonly used due to its high sensitivity to organic compounds. When higher selectivity is required, a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS) can be employed. GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry, providing definitive structural information for the analyte.

High-Performance Liquid Chromatography (HPLC) offers a valuable alternative to GC, particularly for less volatile or thermally sensitive compounds. However, a significant challenge in the HPLC analysis of simple aliphatic amines like this compound is the lack of a chromophore or fluorophore in their structure, which makes detection by common UV-Visible or fluorescence detectors difficult thermofisher.comnih.gov.

To address this, pre-column or post-column derivatization is a near-universal requirement for the sensitive detection of such amines libretexts.orgthermofisher.com. This process involves reacting the amine with a labeling reagent to attach a molecule with strong UV absorbance or fluorescence properties. The choice of derivatizing agent is crucial and depends on the desired sensitivity and the available detection system.

Several reagents are effective for the derivatization of secondary amines:

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with secondary amines to form highly fluorescent derivatives, enabling sensitive detection thermofisher.comcreative-proteomics.com.

Dansyl Chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride): Another classic reagent that yields fluorescent derivatives suitable for trace analysis thermofisher.com.

4-Chloro-7-nitrobenzofurazan (NBD-Cl): This reagent reacts selectively with secondary amines to produce fluorescent adducts, often used after primary amines have been masked with a different reagent mdpi.com.

2-Naphthalenesulfonyl Chloride (NSCl): Used for pre-column derivatization to form derivatives that can be detected by UV absorbance at 254 nm nih.gov.

Once derivatized, the products are typically separated using reversed-phase HPLC, commonly with a C18 column. The mobile phase usually consists of a mixture of acetonitrile (B52724) or methanol (B129727) and a buffered aqueous solution, with gradient elution often employed to achieve optimal separation of different amine derivatives.

Table 2: Common Derivatization Reagents for HPLC Analysis of Secondary Amines

| Reagent | Abbreviation | Detection Method | Key Features |

|---|---|---|---|

| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Fluorescence | Rapid reaction, stable product thermofisher.comcreative-proteomics.com |

| Dansyl Chloride | DNS-Cl | Fluorescence | High sensitivity thermofisher.com |

| 4-Chloro-7-nitrobenzofurazan | NBD-Cl | Fluorescence | Selective for secondary amines mdpi.com |

This interactive table summarizes common reagents used to enable the HPLC analysis of secondary amines like this compound.

Investigation of Intermolecular Interactions via Solution-Phase Properties

The study of solution-phase properties, such as refractive index and molar refraction, provides valuable insights into the nature and extent of intermolecular interactions between this compound and solvent molecules. These interactions, including hydrogen bonding and dipole-dipole forces, govern the macroscopic properties of the mixture libretexts.orgbyjus.comquora.com.

The refractive index (n) is a fundamental physical property of a substance that is related to its electronic polarizability. For pure this compound, the refractive index has been reported to be 1.415 lookchem.com. When mixed with another solvent, the refractive index of the resulting binary mixture deviates from a simple linear combination of the pure components' properties. This deviation is a direct consequence of intermolecular interactions that alter the effective electronic environment of the molecules in the solution tandfonline.comunimas.my.

From the experimental refractive index and density (ρ) data, the molar refraction (R) can be calculated using the Lorentz-Lorenz equation:

R = [(n² - 1) / (n² + 2)] * (M / ρ)

where M is the molar mass of the mixture. Molar refraction is a measure of the total polarizability of a mole of a substance. For an ideal mixture, the molar refraction would be an additive property of the individual components. However, in real mixtures, specific interactions like hydrogen bond formation can lead to changes in molecular volume and polarizability, causing the observed molar refraction to differ from the ideal value tandfonline.comunimas.myresearchgate.net. Studies on related isomeric butylamines in mixtures with solvents like 2-methoxyethanol (B45455) show that these interactions significantly influence the refractive properties tandfonline.comresearchgate.nettandfonline.com.

To quantify the deviation from ideal behavior, the concept of excess molar refraction (RE) is used. It is calculated as the difference between the experimentally determined molar refraction of the mixture (Rmix) and the ideal molar refraction (Rideal), which is the mole-fraction-weighted average of the molar refractions of the pure components (R1 and R2) tandfonline.comunimas.my:

RE = Rmix - Rideal = Rmix - (x1R1 + x2R2)

where x1 and x2 are the mole fractions of the components.

The sign and magnitude of RE provide information about the intermolecular forces in the mixture.

Negative RE values suggest the formation of new chemical species or strong specific interactions, such as hydrogen bonding between the amine and the solvent. These interactions can lead to a contraction in volume and a decrease in the total polarizability of the mixture compared to the ideal state unimas.myresearchgate.net.

Positive RE values indicate that the interactions between unlike molecules are weaker than the self-association forces in the pure components. This often implies the breaking of associative structures (like the hydrogen-bonded network in an alcohol solvent) upon mixing.

By plotting the excess molar refraction against the mole fraction of the components, the stoichiometry of potential intermolecular complexes can be inferred. For instance, a minimum or maximum in the RE curve around a mole fraction of 0.5 suggests the formation of a 1:1 complex between the solute and solvent molecules ias.ac.in. While specific data for this compound mixtures is not available, studies on binary mixtures of isomeric butylamines (like sec-butylamine) with 2-methoxyethanol consistently show negative values for excess molar refraction across the entire composition range, indicating the prevalence of strong intermolecular complex formation tandfonline.comresearchgate.nettandfonline.com. This analysis is a powerful tool for understanding how this compound interacts with different solvents at a molecular level.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Potassium hydroxide |

| Benzenesulfonyl chloride |

| Trifluoroacetic anhydride |

| 9-Fluorenylmethyl Chloroformate |

| Dansyl Chloride |

| 4-Chloro-7-nitrobenzofurazan |

| 2-Naphthalenesulfonyl Chloride |

| Acetonitrile |

| Methanol |

| 2-methoxyethanol |

| sec-butylamine (B1681703) |

Computational and Theoretical Studies on N Isobutyl Sec Butylamine and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations, based on solving approximations of the Schrödinger equation, offer a fundamental approach to determining the properties of a molecule. nih.govacs.org Methods like Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) are commonly employed to balance computational cost with accuracy for organic molecules such as N-Isobutyl-sec-butylamine and its analogues. researchgate.net

The electronic structure dictates the intrinsic properties of a molecule, including its polarity, polarizability, and frontier molecular orbitals. For this compound, determining the electronic structure reveals how the arrangement of isobutyl and sec-butyl groups influences the lone pair of electrons on the nitrogen atom, which is central to its chemical nature.

Key electronic properties are calculated to describe the molecule's reactivity and stability. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). nasa.gov The HOMO-LUMO energy gap (ΔE) is a crucial indicator of kinetic stability; a larger gap suggests lower reactivity. mdpi.com

Table 1: Illustrative Electronic Properties Calculated for an Aliphatic Secondary Amine This table presents typical data obtained from DFT calculations on a representative secondary amine, analogous to this compound.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability (nucleophilicity) |

| LUMO Energy | 1.2 eV | Indicates electron-accepting capability (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 7.7 eV | Correlates with chemical reactivity and kinetic stability |

| Dipole Moment | 1.1 Debye | Quantifies molecular polarity and influences intermolecular forces |

| Mulliken Charge on N | -0.45 e | Represents the partial negative charge on the nitrogen atom |

These calculations show that the nitrogen atom's lone pair resides in the HOMO, confirming its role as the primary site of nucleophilic activity. The distribution of partial atomic charges, often calculated using methods like Mulliken population analysis, further highlights the electrostatic potential across the molecule. mdpi.com

Due to the presence of multiple single bonds, this compound can exist in various spatial arrangements or conformations. Conformational analysis is the study of the energies and populations of these different conformers. The steric hindrance between the bulky isobutyl and sec-butyl groups makes this analysis particularly important for understanding the molecule's preferred three-dimensional shape.

Computational methods are used to perform a potential energy surface (PES) scan by systematically rotating the molecule's dihedral angles (e.g., around the C-N bonds). This process identifies low-energy, stable conformers and the energy barriers for converting between them. mdpi.com The results can be used to determine the most populated conformation at a given temperature via Boltzmann statistics. For this compound, the key dihedral angles would be those defining the orientation of the two butyl groups relative to each other.

Table 2: Hypothetical Relative Energies of this compound Conformers This table illustrates the type of output from a conformational analysis, showing the relative stability of different spatial arrangements.

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Boltzmann Population (298 K) |

| Anti-periplanar | ~180° | 0.00 (Global Minimum) | ~75% |

| Gauche (+) | ~60° | 0.85 | ~12% |

| Gauche (-) | ~-60° | 0.85 | ~12% |

| Eclipsed (Transition State) | ~0° | 4.50 | <1% |

The analysis reveals that conformers minimizing steric clash between the alkyl groups are significantly more stable and thus more populated.

Molecular Modeling and Simulation

While quantum mechanics provides high accuracy for single molecules, molecular modeling and simulation using classical mechanics (molecular mechanics, MM) are essential for studying larger systems or longer timescales, such as the behavior of this compound in a solvent or interacting with other molecules.

Molecular mechanics simulations rely on a "force field," which is a set of equations and associated parameters that define the potential energy of a system as a function of its atomic coordinates. uiuc.edu Standard force fields like AMBER, CHARMM, and OPLS often lack specific parameters for less common fragments, which may include the unique junction in this compound. In such cases, new parameters must be developed. acs.orguq.edu.au

The parameterization process typically involves:

Partial Charge Calculation : Atomic charges are derived by fitting them to the electrostatic potential (ESP) calculated using high-level quantum mechanics. nih.gov

Bond and Angle Parameters : Equilibrium bond lengths and angles, along with their force constants, are often taken from analogous, well-parameterized molecules.

Dihedral Parameter Fitting : This is the most critical step for flexible molecules. Torsional parameters are optimized by fitting the MM potential energy profile to a profile calculated via quantum mechanics for rotations around key bonds. nih.govnih.gov

This ensures the classical model accurately reproduces the quantum mechanical description of the molecule's conformational preferences.

With a validated force field, molecular dynamics (MD) simulations can be performed. In an MD simulation, Newton's equations of motion are solved for every atom in the system, yielding a trajectory that describes how the positions and velocities of the atoms evolve over time.

For this compound, MD simulations can be used to study:

Solvation Properties : By simulating the molecule in a box of explicit solvent molecules (e.g., water), properties like the free energy of hydration can be calculated.

Intermolecular Interactions : Simulations can model the interaction of this compound with other molecules or surfaces, calculating binding energies and characterizing the nature of the noncovalent interactions (e.g., van der Waals forces, hydrogen bonding). researchgate.net

Dynamical Behavior : The simulation trajectory provides insight into the flexibility of the molecule and the timescales of conformational changes, which are often too fast to be captured experimentally.

Prediction of Reactivity and Reaction Pathways

Computational methods are invaluable for predicting how and where a molecule is likely to react. This is achieved by analyzing outputs from quantum chemical calculations to identify sites susceptible to chemical attack and to model the energy changes along a potential reaction coordinate.

Reactivity can be predicted using several descriptors derived from electronic structure calculations: mdpi.com

Frontier Molecular Orbital (FMO) Theory : As mentioned, the HOMO and LUMO are key indicators. The nitrogen lone pair in the HOMO makes this compound a nucleophile. The shape and location of the HOMO can pinpoint the exact site of electron donation. nasa.gov

Molecular Electrostatic Potential (MEP) : An MEP map plots the electrostatic potential onto the molecule's electron density surface. mdpi.com For this compound, the MEP would show a region of negative potential (colored red) around the nitrogen atom, identifying it as the most likely site for electrophilic attack or hydrogen bonding. Regions of positive potential (blue) would be found on the N-H proton.

Fukui Functions : These functions quantify the change in electron density at a specific point when an electron is added to or removed from the molecule, providing a more sophisticated way to identify the most electrophilic and nucleophilic sites within the molecule.

By modeling the transition states, computational chemistry can also elucidate entire reaction mechanisms, such as N-alkylation or oxidation, providing activation energies that determine reaction rates. researchgate.net

Transition State Analysis

Transition state analysis is a cornerstone of computational chemistry, providing critical insights into the energetic barriers and mechanisms of chemical reactions. For the formation of this compound, a likely synthetic route is the nucleophilic substitution (SN2) reaction between sec-butylamine (B1681703) and an isobutyl halide (or vice versa). Computational studies on similar SN2 reactions involving amines offer a framework for understanding the transition state of this specific reaction. mdpi.combris.ac.uk

Theoretical calculations, typically employing Density Functional Theory (DFT), can model the geometry and energy of the transition state. In an SN2 reaction, the transition state is characterized by a pentacoordinate carbon atom where the nucleophile (amine) is forming a new bond and the leaving group (halide) is simultaneously breaking its bond. mnstate.edulibretexts.org The electronic and steric properties of the reactants significantly influence the energy of this transition state, and thus the reaction rate. acs.org

Key Findings from Analogous Systems:

Activation Energy: DFT calculations on the N-nitrosation of various secondary amines have shown that even with sterically hindered and electron-withdrawing groups, the activation energies are relatively low, suggesting the reactions are likely to occur if the reactants encounter each other. researchgate.net A similar principle would apply to the N-alkylation to form this compound.

Solvent Effects: The polarity of the solvent plays a crucial role. For ionic SN2 reactions, increasing solvent polarity can decrease the reaction rate by stabilizing the reactant nucleophile more than the charge-delocalized transition state. mdpi.comnih.gov

Substituent Effects: Electron-withdrawing groups on the electrophile can accelerate SN2 reactions with strongly basic, negatively charged nucleophiles due to enhanced electrostatic interactions. However, for neutral nucleophiles like amines, where bond breaking might be more advanced than bond making in the transition state, such substitution can decrease reactivity. bris.ac.uk

| Reactants | Reaction Type | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Methylamine + Methyl Chloride | SN2 | DFT/B3LYP | 25.8 |

| Dimethylamine + Methyl Chloride | SN2 | DFT/B3LYP | 27.2 |

| Ammonia (B1221849) + Ethyl Chloride | SN2 | CBS-QB3 | 29.5 |

Reaction Coordinate Mapping

Reaction coordinate mapping provides a detailed profile of the energy changes as reactants are converted into products. For the synthesis of this compound via an SN2 pathway, the reaction coordinate would trace the potential energy surface from the separated reactants, through a pre-reaction complex, the transition state, a post-reaction complex, and finally to the separated products. mdpi.com

Quantum chemical calculations can trace this path, a process known as an Intrinsic Reaction Coordinate (IRC) calculation. researchgate.net This allows for the verification that a calculated transition state indeed connects the desired reactants and products.

Insights from General SN2 Reaction Coordinate Maps:

Potential Energy Surface: The potential energy surface for a typical SN2 reaction features a central energy barrier corresponding to the transition state. The presence of shallow wells before and after the barrier indicates the formation of reactant and product complexes, respectively. nih.gov

Structural Changes: Along the reaction coordinate, the C-N bond distance decreases as the C-leaving group distance increases. The geometry around the central carbon atom inverts, a hallmark of the SN2 mechanism.

Charge Distribution: Analysis of the charge distribution along the reaction coordinate reveals how electronic charge is redistributed during the reaction, providing insights into the electronic nature of the transition state.

| Point on Reaction Coordinate | C-N Distance (Å) | C-Cl Distance (Å) | Energy (relative to reactants, kcal/mol) |

|---|---|---|---|

| Reactants | ∞ | 1.80 | 0.0 |

| Transition State | 2.15 | 2.25 | +28.5 |

| Products | 1.47 | ∞ | -15.2 |

Theoretical Characterization of Intermolecular Interactions

The physical properties and biological activity of this compound are governed by its intermolecular interactions. As a secondary amine, it can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the lone pair on the nitrogen atom). quora.comlibretexts.org Computational methods can quantify the strength and nature of these interactions.

Hydrogen Bonding: The N-H---N hydrogen bond is a key intermolecular interaction in secondary amines. quora.com The strength of this bond can be calculated using high-level quantum chemical methods. The hydrogen-bond basicity of secondary amines can be experimentally determined and correlated with computational parameters like the minimum electrostatic potential on the nitrogen lone pair. rsc.org

Van der Waals Forces: The isobutyl and sec-butyl groups contribute to dispersion forces, which are significant for nonpolar aliphatic molecules. rsc.org

Computational Approaches to Intermolecular Interactions:

Symmetry-Adapted Perturbation Theory (SAPT): This method decomposes the total interaction energy into physically meaningful components: electrostatic, exchange, induction, and dispersion. This provides a detailed understanding of the nature of the intermolecular forces.

Atoms in Molecules (AIM) Theory: AIM analysis can identify and characterize chemical bonds, including hydrogen bonds, based on the topology of the electron density. mdpi.com

Non-Covalent Interaction (NCI) Index: This computational tool allows for the visualization of non-covalent interactions in real space, highlighting regions of attractive and repulsive forces.

| Amine Dimer | Interaction Type | Computational Method | Interaction Energy (kcal/mol) |

|---|---|---|---|

| (CH3)2NH --- (CH3)2NH | Hydrogen Bond | MP2/aug-cc-pVTZ | -3.5 |

| CH3CH2NH2 --- H2O | Hydrogen Bond | DFT-D | -6.2 |

| (CH3)3N --- H2O | Hydrogen Bond | DFT-D | -5.8 |

Biosynthetic Pathway Prediction and Engineering (Retrobiosynthesis)

While a natural biosynthetic pathway for this compound is not known, principles of retrobiosynthesis can be used to propose plausible enzymatic routes for its synthesis. Retrobiosynthesis involves breaking down the target molecule into simpler, commercially available, or naturally occurring precursors. youtube.com

A plausible retrobiosynthetic disconnection for this compound is at the C-N bond, suggesting a reductive amination reaction between 2-butanone (B6335102) and isobutylamine (B53898), or between isobutyraldehyde (B47883) and sec-butylamine.

Key Enzyme Classes for Proposed Biosynthesis:

Imine Reductases (IREDs) / Reductive Aminases (RedAms): These enzymes are highly promising for the synthesis of secondary amines. They catalyze the reduction of an imine, which can be formed in situ from a ketone/aldehyde and an amine. acs.orgacs.orgnih.govresearchgate.net Enzyme engineering has been successfully used to expand the substrate scope of IREDs to accommodate bulky ketones and amines. researchgate.netrsc.org

Transaminases (TAs): While primarily used for the synthesis of primary amines, engineered transaminases can accept a broader range of substrates. rsc.orgnih.govmdpi.comnih.govacs.org A cascade involving a transaminase to produce one of the precursor amines, followed by an IRED-catalyzed reaction, could be envisioned. nih.gov

Amine Dehydrogenases (AmDHs): These enzymes can synthesize chiral amines from ketones via reductive amination using ammonia. nih.govfrontiersin.orgmdpi.com Similar to transaminases, they could be used to produce a precursor amine.

Engineered Biosynthetic Pathway:

An engineered microorganism could be designed to produce this compound. For instance, a host organism could be engineered to produce isobutylamine from valine via a decarboxylase. researchgate.net This could then be reacted with exogenously supplied 2-butanone in a whole-cell biocatalytic system expressing a suitable IRED.

| Enzyme Class | Reaction Step | Potential Substrates | Key Advantages |

|---|---|---|---|

| Imine Reductase (IRED) | Reductive amination | 2-Butanone + Isobutylamine | Direct synthesis of secondary amines, high stereoselectivity |

| Valine Decarboxylase | Precursor synthesis | Valine → Isobutylamine | Production of precursor from a common amino acid |

| Transaminase (TA) | Precursor synthesis | 2-Butanone → sec-Butylamine | Well-established for chiral amine synthesis |

Research on N Isobutyl Sec Butylamine As a Chemical Intermediate

Precursor in Fine Chemical Synthesis

As a precursor in fine chemical synthesis, N-Isobutyl-sec-butylamine is utilized in the creation of specialized molecules for the pharmaceutical and agrochemical industries. The presence of a secondary amine group allows for a variety of chemical reactions, making it a versatile intermediate.

Synthesis of Pharmaceutical Intermediates

This compound is identified as a chemical intermediate in the pharmaceutical sector. buyersguidechem.com The secondary amine functionality is a common feature in many biologically active compounds, where it can be crucial for the molecule's mechanism of action or for its pharmacokinetic properties. The synthesis of pharmaceutical intermediates often involves the reaction of the amine group to introduce new functional groups or to build the carbon skeleton of the final active pharmaceutical ingredient (API).

While specific examples of publicly documented pharmaceutical intermediates derived directly from this compound are not abundant, the general synthetic routes involving secondary amines are well-established. These can include N-alkylation, acylation, and condensation reactions to form more complex structures.

Table 1: Potential Pharmaceutical Intermediate Synthesis from this compound (The following are illustrative examples of reaction types and potential products, as specific publicly available data is limited.)

| Reaction Type | Reactant | Potential Intermediate Class | Potential Therapeutic Area |

| N-Alkylation | Substituted Benzyl Halide | Substituted Benzylamine Derivatives | Antihypertensive |

| Acylation | Carboxylic Acid Chloride | N,N-Disubstituted Amides | Anti-inflammatory |

| Condensation | Aldehyde/Ketone | Enamines/Imines | CNS Agents |

Production of Agrochemicals

In the field of agrochemicals, butylamine (B146782) isomers are known to be precursors to various active ingredients. For instance, sec-butylamine (B1681703) is a known precursor to the herbicide bromacil, and n-butylamine is used in the synthesis of the fungicide benomyl. This established use of its isomers suggests a potential role for this compound in the development of new agrochemicals. The lipophilic nature of the isobutyl and sec-butyl groups can contribute to the desired solubility and transport properties of a potential pesticide or herbicide within a plant or target organism.

Role in Specialized Industrial Chemical Processes

The utility of this compound extends to various industrial chemical processes, including the manufacturing of polymer additives and the synthesis of dyes and emulsifying agents.

Manufacturing of Polymer Additives (e.g., Plasticizers, Vulcanization Accelerators)

While specific data on this compound's direct use is not extensively publicized, its structural relative, n-butylamine, is a known precursor to N,N′-dibutylthiourea, a rubber vulcanization accelerator, and n-butylbenzenesulfonamide, a plasticizer for nylon. Vulcanization accelerators are crucial in the rubber industry for controlling the curing process of rubber, leading to improved physical properties. Plasticizers are added to polymers to increase their flexibility and durability. The chemical properties of this compound as a secondary amine make it a plausible candidate for similar applications.

Synthesis of Dyes and Emulsifying Agents

This compound is also categorized as a dye intermediate. buyersguidechem.com In dye synthesis, amines are often used as key components in the chromophore or as auxochromes that modify the color and solubility of the dye. The specific structure of this compound could be utilized to synthesize dyes with particular shades or fastness properties.

As an emulsifying agent, the amphiphilic nature of molecules derived from this compound could be exploited. By reacting the amine with a hydrophilic group, a surfactant molecule with a hydrophobic tail (the isobutyl and sec-butyl groups) and a hydrophilic head can be created. Such molecules are essential in a wide range of industrial applications for stabilizing emulsions.

Table 2: Industrial Applications of this compound Derivatives (Illustrative examples based on the applications of similar amines.)

| Application Area | Derivative Type | Function |

| Polymer Additives | Thiourea Derivative | Vulcanization Accelerator |

| Polymer Additives | Sulfonamide Derivative | Plasticizer |

| Dyes | Azo Dye Precursor | Chromophore Component |

| Emulsifiers | Ethoxylated Amine | Non-ionic Surfactant |

Development of Downstream Derivatives with Advanced Functionalities

The development of downstream derivatives from this compound opens up possibilities for creating molecules with advanced functionalities. The reactivity of the secondary amine allows for the attachment of various chemical moieties, which can impart specific properties to the resulting molecule. For example, the introduction of fluorinated groups could lead to materials with enhanced thermal and chemical stability. The incorporation of silane (B1218182) groups could be used to create coupling agents for improving the adhesion between organic polymers and inorganic substrates.

The potential for creating a diverse range of downstream derivatives makes this compound a valuable intermediate for research and development in materials science and specialty chemicals. However, specific examples of such advanced functional derivatives are not widely reported in available scientific literature.

Q & A

What are the most reliable methods for synthesizing N-Isobutyl-sec-butylamine, and how do reaction conditions influence yield and purity?

Basic Research Question

The synthesis of this compound typically involves alkylation or reductive amination. For example, reductive amination of sec-butylamine with isobutyraldehyde using sodium cyanoborohydride in methanol/water (pH 5–6) yields the product. Reaction temperature (25–40°C), solvent polarity, and stoichiometric ratios significantly affect yield. Characterization via GC-MS and ¹H/¹³C NMR is critical to confirm purity .

Advanced Research Question

Catalytic asymmetric synthesis remains challenging. Recent studies suggest chiral catalysts like BINAP-Ru complexes could induce enantioselectivity, but yields are inconsistent (e.g., 40–65% ee). Optimization of solvent systems (e.g., THF vs. toluene) and temperature gradients (0–25°C) may improve stereochemical outcomes. Contradictions in literature regarding optimal pH (5.5 vs. 6.2) require systematic kinetic studies to resolve .

How can spectroscopic techniques distinguish this compound from structural isomers?

Basic Research Question

¹H NMR is the primary tool:

- This compound : δ 0.85–0.95 ppm (doublet for isobutyl CH₃), δ 1.25–1.35 ppm (multiplet for sec-butyl CH₂), δ 2.45–2.55 ppm (N–CH₂).

- Tert-butyl analogs : Absence of branching signals in sec-butyl groups.

MS fragmentation patterns (m/z 115 [M⁺-15] for isobutyl loss) further differentiate isomers .

Advanced Research Question

High-resolution MS (HRMS) and 2D NMR (HSQC, COSY) resolve ambiguities in crowded spectral regions. For example, NOESY correlations between N–CH₂ and sec-butyl CH groups confirm spatial proximity, ruling out linear isomers. Discrepancies in reported chemical shifts (e.g., ±0.1 ppm across solvents like CDCl₃ vs. DMSO-d₆) necessitate solvent-specific reference databases .

What in vitro assays are suitable for evaluating the biological activity of this compound?

Basic Research Question

Preliminary screens include:

- Cytotoxicity : MTT assay (IC₅₀ values in HEK-293 or HepG2 cells).

- Enzyme inhibition : Acetylcholinesterase (AChE) inhibition at 1–100 µM concentrations, measured via Ellman’s method.

Dose-response curves (log[concentration] vs. % inhibition) and Hill coefficients assess potency .

Advanced Research Question

Mechanistic studies require SPR (surface plasmon resonance) to quantify binding affinity (KD) to target proteins like GPCRs. Contradictory data on AChE inhibition (e.g., IC₅₀ = 12 µM vs. 25 µM in rat vs. human isoforms) suggest species-specific binding pockets. Molecular dynamics simulations (Amber or GROMACS) can model ligand-protein interactions to explain discrepancies .

How should researchers address conflicting toxicity data for this compound in animal models?

Basic Research Question

Standardize protocols:

- Acute toxicity : OECD 423 guidelines (dose range 50–300 mg/kg, 14-day observation).

- Metabolite analysis : LC-MS/MS to detect hepatotoxic intermediates like N-oxide derivatives.

Report LD₅₀ with 95% confidence intervals and strain-specific variations (e.g., Sprague-Dawley vs. Wistar rats) .

Advanced Research Question

Contradictions in chronic toxicity (e.g., NOAEL = 10 mg/kg vs. 25 mg/kg) may stem from differences in metabolic enzyme expression (CYP450 isoforms). Transcriptomic profiling (RNA-seq) of liver tissues and cross-species extrapolation using physiologically based pharmacokinetic (PBPK) models can clarify risk thresholds .

What computational approaches predict the physicochemical properties of this compound?

Basic Research Question

Use QSPR models:

- LogP : Experimental vs. predicted (e.g., XLogP3 = 1.9 vs. ACD/Labs = 2.1).

- pKa : MarvinSketch (ChemAxon) predicts basic pKa ~10.2, consistent with potentiometric titration .

Advanced Research Question

MD simulations (NAMD/VMD) assess solvation free energy and membrane permeability. Discrepancies in predicted vs. experimental solubility (e.g., 1.2 mg/mL vs. 0.8 mg/mL) highlight limitations of force fields (CHARMM vs. OPLS-AA). Hybrid DFT calculations (B3LYP/6-31G*) optimize molecular geometry for docking studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。